(4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate
Description
(4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate is an organic compound with the molecular formula C16H16O7S. It is characterized by the presence of a formyl group, two methoxy groups, and a methoxybenzenesulfonate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7S/c1-20-12-4-6-13(7-5-12)24(18,19)23-16-14(21-2)8-11(10-17)9-15(16)22-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZITBNAOQGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2OC)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate typically involves the reaction of 4-formyl-2,6-dimethoxyphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 4-Carboxy-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate.
Reduction: 4-Hydroxymethyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxybenzenesulfonate group can interact with hydrophobic regions of biomolecules, affecting their stability and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-2,6-dimethoxyphenyl 4-methylbenzenesulfonate
- 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzenesulfonate
- 4-Formyl-2,6-dimethoxyphenyl 4-nitrobenzenesulfonate
Uniqueness
(4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for studying various chemical and biological processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
